molecular formula C12H17N3O2 B13893149 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13893149
M. Wt: 235.28 g/mol
InChI Key: DKCAYPMSUQKNEY-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound’s unique arrangement of nitrogen atoms within the ring system makes it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance efficiency and scalability. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds within the ring system to single bonds, altering the compound’s reactivity.

    Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s utility in further synthetic applications .

Scientific Research Applications

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targetsThe compound’s structure allows it to fit into the receptor’s binding site, stabilizing its active form and modulating neurotransmission .

Comparison with Similar Compounds

Uniqueness: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its specific arrangement of functional groups, which confer unique reactivity and biological activity. Its ability to modulate GABA_A receptors, for example, is not commonly found in other similar compounds, making it a valuable target for drug development .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-(diethoxymethyl)-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C12H17N3O2/c1-4-16-12(17-5-2)11-14-9-8-13-7-6-10(9)15(11)3/h6-8,12H,4-5H2,1-3H3

InChI Key

DKCAYPMSUQKNEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC2=C(N1C)C=CN=C2)OCC

Origin of Product

United States

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